5-Ethylthiophene-2-sulfonyl chloride
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Overview
Description
Preparation Methods
5-Ethylthiophene-2-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 5-ethylthiophene with chlorosulfonic acid in chloroform at 0°C for 0.5 hours . Another method involves the use of ammonium hydroxide in chloroform at ambient temperature for 0.5 hours . Industrial production methods typically involve similar reaction conditions but on a larger scale to ensure higher yields and purity.
Chemical Reactions Analysis
5-Ethylthiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the sulfonyl chloride group can be reduced to sulfonic acids under certain conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form 5-ethylthiophene-2-sulfonic acid.
Common reagents used in these reactions include chlorosulfonic acid, ammonium hydroxide, and various nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Ethylthiophene-2-sulfonyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-ethylthiophene-2-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide bonds, which are important in various chemical and biological processes . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
5-Ethylthiophene-2-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar applications but with different reactivity due to the absence of the thiophene ring.
Benzenesulfonyl chloride: Another sulfonyl chloride with a benzene ring, offering different electronic properties and reactivity compared to the thiophene derivative.
The uniqueness of this compound lies in its thiophene ring, which imparts distinct electronic properties and reactivity, making it suitable for specific applications in organic synthesis and research .
Properties
IUPAC Name |
5-ethylthiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRJLPLCPLOEHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480872 |
Source
|
Record name | 5-ethylthiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56921-00-7 |
Source
|
Record name | 5-ethylthiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethylthiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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